molecular formula C20H16Br2N2S B15215101 1,2-Bis(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 62721-85-1

1,2-Bis(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B15215101
CAS No.: 62721-85-1
M. Wt: 476.2 g/mol
InChI Key: HHXLLTNNPLSFEK-UHFFFAOYSA-N
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Description

1,2-Bis(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative featuring a bicyclic core fused with two 2-bromophenyl substituents at positions 1 and 2 and a thione (-C=S) group at position 3. The molecular formula is C₂₀H₁₆Br₂N₂S (molecular weight: 484.23 g/mol). While crystallographic data for this specific compound are unavailable in the provided evidence, structural analogs (e.g., pyrazine-2(1H)-thione) highlight the role of thione groups in coordination chemistry and molecular packing .

Properties

CAS No.

62721-85-1

Molecular Formula

C20H16Br2N2S

Molecular Weight

476.2 g/mol

IUPAC Name

1,2-bis(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

InChI

InChI=1S/C20H16Br2N2S/c21-15-9-3-1-7-13(15)19-23-20(25)14-8-2-5-11-17(14)24(19)18-12-6-4-10-16(18)22/h1,3-4,6-7,9-10,12H,2,5,8,11H2

InChI Key

HHXLLTNNPLSFEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3Br)C4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the reaction of 2-bromobenzaldehyde with 2-aminobenzylamine in the presence of a suitable catalyst

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of Tetrahydroquinazoline-Thiones

Key structural analogs from and include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
4-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-thione (3a) R₁=Cl (para) C₁₄H₁₃ClN₂S 276.05 IR: 3077 (ArC–H), 2979 (AliC–H); ¹H-NMR: δ 7.38–7.79 (ArH)
4-Phenyl-5,6,7,8-tetrahydroquinazoline-2(1H)-thione (4a) R₁=Ph C₁₄H₁₄N₂S 242.09 IR: 3320 (NH), 1614 (C=S); ¹H-NMR: δ 7.38–7.79 (ArH)
1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione (Entry 5, ) R₁=allyl, R₂=4-BrPh C₁₇H₁₇BrN₂S 377.30 Not provided in evidence
Target Compound R₁=R₂=2-BrPh C₂₀H₁₆Br₂N₂S 484.23 Inferred IR: ~1614 (C=S); ¹H-NMR: Downfield ArH shifts due to Br
Key Observations:
  • Substituent Effects: Bromine vs. Chlorine: The target compound’s dual 2-bromophenyl groups increase molecular weight and lipophilicity compared to 3a (Cl substituent). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity and alter π-π stacking in crystallography .
  • Spectral Data: IR: Thione C=S stretching (~1614 cm⁻¹) is consistent across analogs (e.g., 4a) . ¹H-NMR: Aromatic protons in the target compound are expected to resonate downfield (δ >7.5 ppm) compared to non-brominated analogs due to bromine’s deshielding effect.

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